N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Mechanism of Action
Target of Action
N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide, also known as N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide, is a complex compound that has been synthesized and studied for its potential biological activities Compounds with similar structures have shown interactions with various enzymes and receptors, contributing to their antibacterial and anti-inflammatory activities.
Mode of Action
It has been suggested that the compound may interact with its targets, leading to changes in cellular processes . For instance, some compounds with a similar structure have shown to inhibit the synthesis of certain proteins or enzymes, disrupting the normal functioning of the cell .
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its targets. For instance, if the compound targets bacterial enzymes, it could disrupt the normal metabolic processes of the bacteria, leading to their death . Similarly, if the compound targets inflammatory pathways in human cells, it could reduce inflammation and alleviate symptoms of inflammatory diseases .
Pharmacokinetics
The presence of the fluorobenzo[d]thiazol and tosyl groups may influence its metabolism and excretion .
Result of Action
The result of the compound’s action would depend on its targets and mode of action. If the compound acts as an antibacterial agent, it could lead to the death of bacterial cells . If it acts as an anti-inflammatory agent, it could reduce inflammation and alleviate symptoms of inflammatory diseases .
Action Environment
The action of the compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other compounds or drugs could influence the compound’s action through drug-drug interactions .
Preparation Methods
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylated butanamide derivatives. The reaction conditions often include the use of binding agents such as potassium carbonate (K₂CO₃) and solvents like ethanol . The process can be summarized as follows:
Starting Materials: 2-amino-5-fluorobenzothiazole and 4-tosylbutanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base (e.g., K₂CO₃) and a solvent (e.g., ethanol) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting specific diseases.
Comparison with Similar Compounds
N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide can be compared with other benzothiazole derivatives such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory and anticancer activities.
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: Known for its anticancer properties, this compound shares structural similarities with this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-12-7-9-13(10-8-12)26(23,24)11-3-6-16(22)20-18-21-17-14(19)4-2-5-15(17)25-18/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPSWMZSSLVJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.